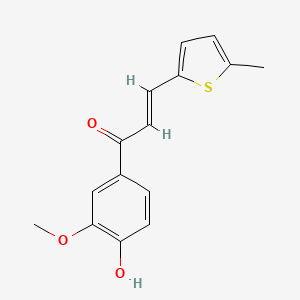
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various diseases and conditions. In recent years, Curcumin has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer development. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also modulates various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce cholesterol levels, and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has limited solubility in water, which can make it difficult to use in certain experiments. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one include the development of more effective formulations, the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with other drugs, and the study of its effects on various signaling pathways.
Synthesis Methods
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial fermentation. The extraction method involves the use of solvents to extract the compound from the plant. Chemical synthesis involves the reaction of various chemicals to produce 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one. Microbial fermentation involves the use of microorganisms to produce the compound. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the intended use of the compound.
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, arthritis, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-3-5-12(19-10)6-8-13(16)11-4-7-14(17)15(9-11)18-2/h3-9,17H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJAIFBSPJXCE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

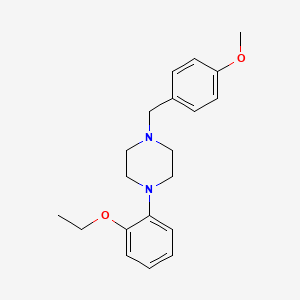
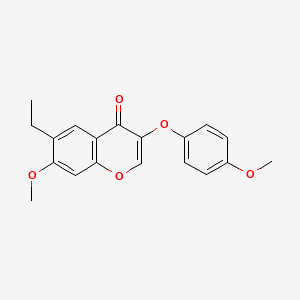




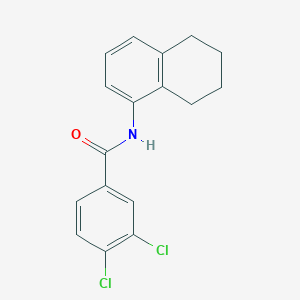
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)
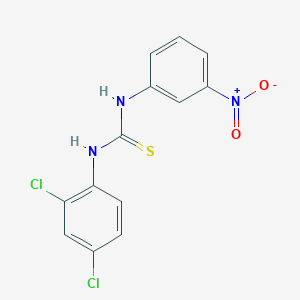
![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)